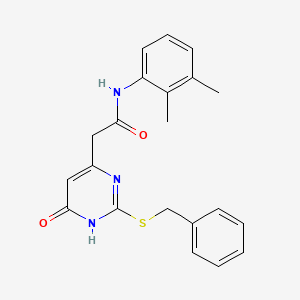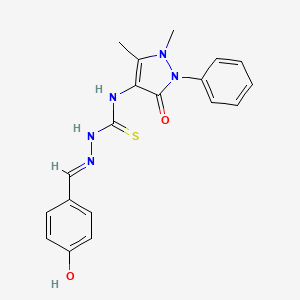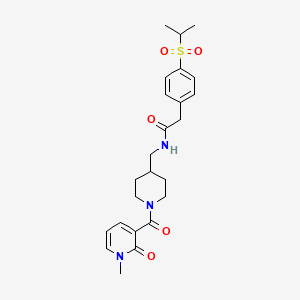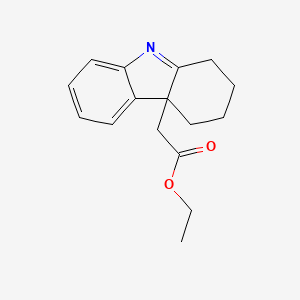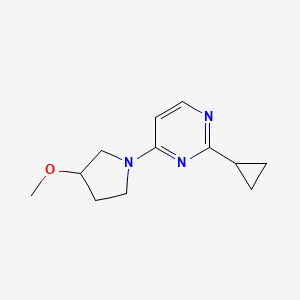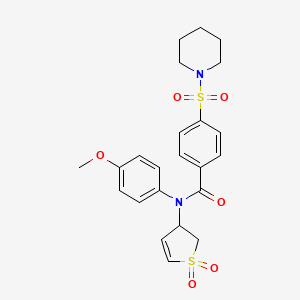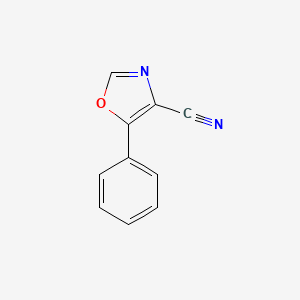
5-苯基-1,3-噁唑-4-腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Phenyl-1,3-oxazole-4-carbonitrile is a compound with the molecular formula C10H6N2O . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 1,3-oxazole derivatives has been explored in various studies . One method involves the reaction of electron-deficient N-arylhydrazones with nitroolefins, leading to a regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles .Molecular Structure Analysis
The molecular structure of 5-Phenyl-1,3-oxazole-4-carbonitrile consists of a 1,3-oxazole ring attached to a phenyl group and a carbonitrile group . The molecular weight of this compound is 170.17 .Chemical Reactions Analysis
5-Phenyl-1,3-oxazole-4-carbonitrile can undergo various reactions. For instance, treatment of 5-hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile with acetylacetone leads to the formation of a substituted pyrazole residue on C5, which enhances the electrophilicity of the cyano group in position 4 so that it becomes capable of reacting with hydrogen sulfide, sodium azide, and hydroxylamine .Physical and Chemical Properties Analysis
5-Phenyl-1,3-oxazole-4-carbonitrile is a solid substance at room temperature . The compound has a molecular weight of 170.17 .科学研究应用
化学转化和合成
5-苯基-1,3-噁唑-4-腈参与各种化学转化。例如,它与乙酰丙酮的处理导致形成取代的吡唑残基,增强氰基的亲电性,并使与硫化氢、叠氮化钠和羟胺的反应成为可能 (Shablykin, Brovarets, & Drach, 2007)。另一项研究报道了含有噁唑环上各种取代基的 5-烷基氨基-1,3-噁唑-4-腈的合成,突出了该化合物在化学合成中的多功能性 (Chumachenko, Shablykin, Vasilenko, & Brovarets, 2014)。
抗癌特性
研究表明,5-苯基-1,3-噁唑-4-腈的某些衍生物表现出有希望的抗癌活性。一项合成 2-取代的 5-芳基磺酰基-1,3-噁唑-4-腈的研究发现,这些化合物对癌细胞系表现出生长抑制和细胞抑制活性,突出了它们在抗癌药物开发中的潜力 (Kachaeva, Pilyo, Zhirnov, & Brovarets, 2018)。
新型杂环系统
5-苯基-1,3-噁唑-4-腈也是合成新型杂环系统的前体。一项研究描述了从相关化合物制备各种噻吩和苯并噻吩衍生物,证明了 5-苯基-1,3-噁唑-4-腈在探索新型化学结构中的作用 (Bremner, Browne, Engelhardt, Greenwood, & White, 1988)。
荧光特性
此外,5-苯基-1,3-噁唑-4-腈的衍生物因其荧光特性而受到研究。噁唑并[4',5':5,6]吡啶并[1,2-a]-苯并咪唑衍生物的合成及其作为荧光剂的评估展示了该化合物在材料科学中的效用 (Rangnekar & Rajadhyaksha, 1986)。
安全和危害
The safety data sheet for 5-Phenyl-1,3-oxazole-4-carboxylic acid, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
未来方向
Oxazole derivatives have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . Future research could focus on exploring the biological activities of 5-Phenyl-1,3-oxazole-4-carbonitrile and its derivatives, as well as developing more efficient synthesis methods .
作用机制
Mode of Action:
- Treatment of 5-Phenyl-1,3-oxazole-4-carbonitrile with acetylacetone leads to the formation of a substituted pyrazole residue on the C5 position. This substitution enhances the electrophilicity of the cyano group at position 4, making it reactive toward nucleophiles such as hydrogen sulfide, sodium azide, and hydroxylamine . The compound can react with secondary amines or morpholine, resulting in nucleophilic replacement of the pyrazolyl substituent at C5, while the oxazole ring remains unchanged .
生化分析
Biochemical Properties
5-Phenyl-1,3-oxazole-4-carbonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. The interactions between 5-Phenyl-1,3-oxazole-4-carbonitrile and these biomolecules are often characterized by binding to active sites or allosteric sites, leading to changes in enzyme conformation and activity .
Cellular Effects
The effects of 5-Phenyl-1,3-oxazole-4-carbonitrile on cellular processes are diverse and depend on the type of cells involved. This compound has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules, leading to alterations in downstream signaling cascades. Additionally, 5-Phenyl-1,3-oxazole-4-carbonitrile can affect the expression of specific genes, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 5-Phenyl-1,3-oxazole-4-carbonitrile exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, 5-Phenyl-1,3-oxazole-4-carbonitrile can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions ultimately lead to the observed biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Phenyl-1,3-oxazole-4-carbonitrile can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions. The long-term effects of 5-Phenyl-1,3-oxazole-4-carbonitrile on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained effects on cellular processes over time .
Dosage Effects in Animal Models
The effects of 5-Phenyl-1,3-oxazole-4-carbonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Additionally, high doses of 5-Phenyl-1,3-oxazole-4-carbonitrile may result in toxicity, affecting organ function and overall health in animal models .
Metabolic Pathways
5-Phenyl-1,3-oxazole-4-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism. Enzymes such as cytochrome P450 may play a role in the metabolism of 5-Phenyl-1,3-oxazole-4-carbonitrile, leading to the formation of metabolites that can further interact with cellular components .
Transport and Distribution
Within cells and tissues, 5-Phenyl-1,3-oxazole-4-carbonitrile is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of 5-Phenyl-1,3-oxazole-4-carbonitrile can influence its biological activity and effectiveness as a therapeutic agent .
Subcellular Localization
The subcellular localization of 5-Phenyl-1,3-oxazole-4-carbonitrile is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of 5-Phenyl-1,3-oxazole-4-carbonitrile within subcellular structures can affect its interactions with biomolecules and its overall biological effects .
属性
IUPAC Name |
5-phenyl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-9-10(13-7-12-9)8-4-2-1-3-5-8/h1-5,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYLXUPJRHATPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CO2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(N-benzyl-N-ethylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2509947.png)
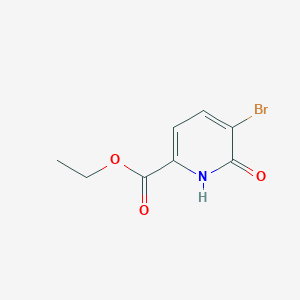

![[3-(Pyridin-2-YL)-1H-1,2,4-triazol-5-YL]methanamine hydrochloride](/img/structure/B2509953.png)

